An In-Depth Technical Guide to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
An In-Depth Technical Guide to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Introduction: A Molecule of Steric Intrigue and Synthetic Potential
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a fascinating bifunctional molecule characterized by a highly symmetric and sterically hindered core. Its structure features a central secondary alcohol flanked by two terminal alkyne groups, each capped with a bulky tert-butyl group.[1] This unique architecture imparts a rigid, linear quality to the molecular backbone and presents a valuable platform for advanced organic synthesis and materials science. The steric shielding provided by the four methyl groups can significantly influence reaction kinetics and the conformational stability of derivative compounds.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications for researchers in chemistry and drug development.
Physicochemical and Spectroscopic Properties
The physical properties of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol are summarized below. These properties make it a solid at room temperature with a relatively high boiling point and flash point, indicating low volatility.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 50428-39-2 | [1][3] |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1][3] |
| Melting Point | 80 °C | [3] |
| Boiling Point | 293.6 °C at 760 mmHg | [3] |
| Density | 0.925 g/cm³ | [3] |
| Flash Point | 128.5 °C | [3] |
| Refractive Index | 1.487 | [3] |
| Synonyms | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol | [1][3] |
Predicted Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A large singlet, integrating to 18 protons, would appear in the upfield region (approx. δ 1.2-1.3 ppm) corresponding to the two equivalent tert-butyl groups. A singlet, integrating to 1 proton, would correspond to the acetylenic proton (C≡C-H) around δ 2.0-2.5 ppm. The methine proton (CH-OH) would likely appear as a triplet (or a more complex multiplet depending on coupling to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon bearing the hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances:
-
A strong, broad peak in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol group.
-
A sharp, medium-intensity peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne.
-
A weak but sharp absorbance in the 2100-2260 cm⁻¹ region, characteristic of the C≡C triple bond stretch.
-
Strong absorbances in the 2850-3000 cm⁻¹ region corresponding to C-H stretches of the alkyl groups.
-
Synthesis and Experimental Protocol
The symmetrical structure of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol lends itself to a straightforward and convergent synthesis utilizing the Grignard reaction. The key disconnection occurs at the C-C bonds adjacent to the carbinol, pointing to ethyl formate as the central one-carbon electrophile and two equivalents of a terminal alkynyl Grignard reagent.[4][5]
The workflow for this synthesis is outlined below.
Caption: Synthetic workflow for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Representative Experimental Protocol
Causality: This protocol is designed based on well-established principles of Grignard chemistry.[6] The use of anhydrous solvents is critical as Grignard reagents are potent bases and will be quenched by water.[7] Ethyl formate serves as a carbonyl source that undergoes two successive nucleophilic additions to yield a symmetrical secondary alcohol.[8] An acidic workup is required to protonate the intermediate alkoxide.
Materials:
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 3,3-dimethyl-1-butyne (2.2 equivalents) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (2.2 equivalents) dropwise via a dropping funnel. The evolution of ethane gas may be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.
-
Nucleophilic Addition: Cool the freshly prepared Grignard solution back to 0 °C. Add a solution of ethyl formate (1.0 equivalent) in anhydrous THF dropwise. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Cool the reaction mixture again to 0 °C and slowly quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule stems from its two reactive sites: the central hydroxyl group and the two terminal alkyne moieties.
Reactions of the Hydroxyl Group
The secondary alcohol can undergo standard transformations:
-
Oxidation: Oxidation with reagents like pyridinium chlorochromate (PCC) or a Swern oxidation protocol would yield the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one.[9]
-
Esterification/Etherification: The hydroxyl group can be converted to esters or ethers under appropriate conditions, allowing for the introduction of further functionality or the use of the hydroxyl as a protecting group.
Reactions of the Terminal Alkynes: The Sonogashira Coupling
The most significant reactivity lies with the terminal alkyne groups. They are ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a cornerstone of modern organic synthesis for creating conjugated systems.[10]
The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][12] The generally mild reaction conditions tolerate a wide variety of functional groups, making it highly valuable in complex molecule synthesis.[12]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[11][13]
The bifunctional nature of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol allows it to undergo two successive Sonogashira couplings. This makes it an excellent building block for creating rigid, linear molecular rods with conjugated aromatic or vinylic systems at each end, which is of significant interest in materials science for the development of molecular wires, liquid crystals, and polymers.
Potential Applications
-
Materials Science: As a rigid linear linker, this molecule is a prime candidate for constructing metal-organic frameworks (MOFs) or porous organic polymers. After coupling with appropriate aromatic halides, the resulting conjugated structure could have interesting photophysical or electronic properties.[2]
-
Organic Synthesis: It serves as a versatile intermediate. The sterically hindered core can be used to probe reaction mechanisms or to create unique molecular architectures that would be otherwise difficult to access.
-
Fragrance Chemistry: While structurally related compounds are noted for their olfactory properties, the direct application of this molecule in fragrances is less established. However, its derivatives could be explored as potential fragrance components.[2]
Safety and Handling
As with any laboratory chemical, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol should be handled with appropriate care. It is intended for research and development use only.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Fire: The compound has a high flash point but is combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires.
Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Khan, A. (2019). Sonogashira coupling. YouTube. Available at: [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]
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Shroder, M. The Sonogashira Coupling. Available at: [Link]
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Filo. (2025). A formate ester, such as ethyl formate, reacts with an excess of a Grignard... Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 535094, 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Available at: [Link]
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PureSynth. 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). Available at: [Link]
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Vedantu. Reaction of ethyl formate with an excess of CH3MgI. Available at: [Link]
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ResearchGate. Application of steric hindrance in BINOL derivatives and their synthesis. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 546286, 2,2,8,8-Tetramethylnonane-5-one. Available at: [Link]
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Pearson. A formate ester, such as ethyl formate, reacts with an excess of... Available at: [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Available at: [Link]
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ResearchGate. Severely Sterically Hindered Oligophenyls. Available at: [Link]
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NIST. 3-Hexanol, 2,2,5,5-tetramethyl-. In NIST Chemistry WebBook. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 20197108, 2,2,6,8-Tetramethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-ol. Available at: [Link]
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